molecular formula C9H9N3OS B2598336 3-amino-2-(methylthio)quinazolin-4(3H)-one CAS No. 261509-54-0

3-amino-2-(methylthio)quinazolin-4(3H)-one

Cat. No.: B2598336
CAS No.: 261509-54-0
M. Wt: 207.25
InChI Key: RRIRPPABZOKWCZ-UHFFFAOYSA-N
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Description

3-amino-2-(methylthio)quinazolin-4(3H)-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features an amino group at the 3-position, a methylthio group at the 2-position, and a quinazolinone core, making it a unique and valuable molecule in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-2-(methylthio)quinazolin-4(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate aniline derivative and a thiol compound.

    Cyclization: The aniline derivative undergoes cyclization with a suitable reagent, such as formic acid or formamide, to form the quinazolinone core.

    Substitution: The methylthio group is introduced at the 2-position through a nucleophilic substitution reaction using a methylthiolating agent like methylthiol chloride.

    Amination: The amino group is introduced at the 3-position through an amination reaction using ammonia or an amine source.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are employed to maximize yield and purity. Catalysts and automated processes may also be used to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-amino-2-(methylthio)quinazolin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the quinazolinone core to its corresponding dihydroquinazoline using reducing agents like sodium borohydride.

    Substitution: The amino and methylthio groups can participate in substitution reactions with electrophiles or nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazolinone derivatives.

Scientific Research Applications

3-amino-2-(methylthio)quinazolin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    2-(methylthio)quinazolin-4(3H)-one: Lacks the amino group at the 3-position.

    3-aminoquinazolin-4(3H)-one: Lacks the methylthio group at the 2-position.

    2-aminoquinazolin-4(3H)-one: Lacks both the methylthio group and the amino group at the 3-position.

Uniqueness

3-amino-2-(methylthio)quinazolin-4(3H)-one is unique due to the presence of both the amino group at the 3-position and the methylthio group at the 2-position. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-amino-2-methylsulfanylquinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3OS/c1-14-9-11-7-5-3-2-4-6(7)8(13)12(9)10/h2-5H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRIRPPABZOKWCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=CC=CC=C2C(=O)N1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution 209 mg of potassium 3-amino-3H-quinazolin-4-one-2-thiolate in 5 ml of dimethylformamide, 141 mg of methyl iodide was added, and stirred for 20 minutes at room temperature. Water was added to the solution, followed by extraction with ethyl acetate and drying over anhydrous magnesium sulfate. Distilling the solvent off under reduced pressure, 161 mg (86%) of 3-amino-2-methylthio-3H-quinazolin-4-one was obtained.
Name
potassium 3-amino-3H-quinazolin-4-one-2-thiolate
Quantity
209 mg
Type
reactant
Reaction Step One
Quantity
141 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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